4-methoxy-2-propyl-1H-indole
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Overview
Description
4-methoxy-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of various functional groups to the indole nucleus can enhance its biological activity and make it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-methoxy-2-propyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For example, the reaction of 4-methoxyphenylhydrazine with 2-propylacetaldehyde under acidic conditions can yield this compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
4-methoxy-2-propyl-1H-indole can undergo various chemical reactions, including:
Scientific Research Applications
4-methoxy-2-propyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-2-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various receptors, including serotonin receptors, and modulate their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects. The methoxy and propyl groups may enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
4-methoxy-2-propyl-1H-indole can be compared with other indole derivatives, such as:
4-methoxy-1H-indole: Lacks the propyl group, which may affect its biological activity and binding affinity.
2-propyl-1H-indole: Lacks the methoxy group, which may influence its chemical reactivity and biological properties.
4-methoxy-2-methyl-1H-indole: Contains a methyl group instead of a propyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-methoxy-2-propyl-1H-indole |
InChI |
InChI=1S/C12H15NO/c1-3-5-9-8-10-11(13-9)6-4-7-12(10)14-2/h4,6-8,13H,3,5H2,1-2H3 |
InChI Key |
QVYHQWFXIFJGSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC=C2OC |
Origin of Product |
United States |
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